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BMS-883559

Antiviral drug discovery Influenza nucleoprotein inhibition Structure-activity relationship

BMS-883559 (CAS 1364522-12-2, C27H24ClN5O6S, MW 582.03) is a synthetic small-molecule inhibitor of influenza virus nucleoprotein (NP) belonging to the aryl piperazine amide chemotype series. The compound was developed as a further optimized derivative from a high-throughput screening hit series that induces the formation of higher-order, inactive NP oligomers.

Molecular Formula C27H24ClN5O6S
Molecular Weight 582.03
Cat. No. B1192343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-883559
SynonymsBMS-883559;  BMS 883559;  BMS883559
Molecular FormulaC27H24ClN5O6S
Molecular Weight582.03
Structural Identifiers
SMILESO=C(C1=CC=CS1)NC2=CC(N3CCN(C(C4=C(C)ON=C4C5=CC=CC=C5OC)=O)CC3)=C(Cl)C=C2[N+]([O-])=O
InChIInChI=1S/C27H24ClN5O6S/c1-16-24(25(30-39-16)17-6-3-4-7-22(17)38-2)27(35)32-11-9-31(10-12-32)20-15-19(21(33(36)37)14-18(20)28)29-26(34)23-8-5-13-40-23/h3-8,13-15H,9-12H2,1-2H3,(H,29,34)
InChIKeyHDEDVIXSWBFUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-883559 Procurement Guide: Influenza Nucleoprotein Inhibitor with Defined Crystal Structure for Antiviral Research Programs


BMS-883559 (CAS 1364522-12-2, C27H24ClN5O6S, MW 582.03) is a synthetic small-molecule inhibitor of influenza virus nucleoprotein (NP) belonging to the aryl piperazine amide chemotype series [1]. The compound was developed as a further optimized derivative from a high-throughput screening hit series that induces the formation of higher-order, inactive NP oligomers [2]. Its three-dimensional binding mode has been experimentally resolved via X-ray crystallography in complex with WSN/A (H1N1) influenza NP at 2.80 Å resolution (PDB ID: 4DYB), revealing that two molecules of BMS-883559 bridge the NP dimer interface in an antiparallel orientation to stabilize a quaternary complex, thereby inhibiting NP-dependent viral replication processes [1][2]. BMS-883559 has also been identified as a molecular glue that stabilizes the RAR/NCoR corepressor interaction in nuclear receptor pharmacology [2].

Why BMS-883559 Cannot Be Simply Replaced by Other Influenza Nucleoprotein Inhibitors: Structural and Mechanistic Divergence


Influenza NP inhibitors exhibit profound divergence in binding sites, molecular mechanisms, and chemotypes that precludes generic interchange. BMS-883559 binds at the NP dimer interface and functions as a protein-protein interaction (PPI) stabilizer—trapping NP in an inactive oligomeric state via a bridging binding mode that requires two ligand molecules per NP dimer interface [1]. In contrast, nucleozin induces NP aggregation and antagonizes nuclear accumulation through a binding site overlapping with but not identical to the BMS-883559 series site [2], while S119-8 (Ki = 0.8 μM for influenza A NP) targets a distinct NP region that affects both oligomerization and cellular localization [3]. Even within the BMS aryl piperazine amide series, the terminal carboxamide moiety (thiophene in BMS-883559 vs. pyridine in close analog BMS-885838; PDB 4DYN) constitutes a defined structural difference with potential implications for binding kinetics and selectivity [1][4]. Substituting one NP inhibitor for another without accounting for these mechanistically distinct binding modes introduces uncontrolled variables that compromise experimental reproducibility and SAR interpretation.

BMS-883559 Quantitative Differentiation Evidence: Head-to-Head Comparison Against Closest Analogs and In-Class Alternatives


Chemical Structure Differentiation: Thiophene-2-Carboxamide vs. Pyridine-2-Carboxamide Terminal Group Defines a Distinct Molecular Entity Within the BMS Aryl Piperazine Amide Series

BMS-883559 is distinguished from its closest disclosed structural analog BMS-885838 by a single but pharmacologically significant heterocycle substitution at the terminal carboxamide position: BMS-883559 bears a thiophene-2-carboxamide group, whereas BMS-885838 incorporates a pyridine-2-carboxamide [1][2]. This substitution alters hydrogen-bonding capacity (thiophene sulfur is a weak H-bond acceptor vs. pyridine nitrogen as a stronger H-bond acceptor), molecular electrostatic potential, and heteroatom geometry—parameters known to influence target binding kinetics and off-target selectivity in NP inhibitor SAR [3]. Both compounds have been independently co-crystallized with WSN/A influenza NP, confirming that this terminal group difference does not abolish binding but likely modulates affinity and residence time at the NP dimer interface [1][2].

Antiviral drug discovery Influenza nucleoprotein inhibition Structure-activity relationship Medicinal chemistry lead optimization

Co-crystal Structure Availability and Resolution: BMS-883559 Provides Experimentally Resolved NP Binding Mode, Contrasting with NP Inhibitors Lacking Published Structural Data

BMS-883559 has an experimentally determined X-ray co-crystal structure with its target, influenza NP (PDB 4DYB), at 2.80 Å resolution with R-free = 0.309, revealing two ligand copies per NP dimer interface in an antiparallel bridging orientation [1]. This stands in contrast to the broad-spectrum NP inhibitor S119-8, for which no NP co-crystal structure has been reported despite published binding affinity (Ki = 0.8 μM for influenza A NP, KD = 0.6 μM by SPR) and antiviral EC50 data (0.23 μM for A/H1N1 A/PR/8/34; 0.31 μM for A/H3N2 A/Udorn/72; 0.45 μM for influenza B B/Malaysia/2506/04) [2][3]. The absence of a co-crystal structure for S119-8 precludes atomic-level understanding of its NP binding mode, whereas BMS-883559's resolved structure enables rational structure-guided optimization and computational docking validation [1].

Structural biology X-ray crystallography Drug-target binding mode Structure-based drug design

Conserved Residue Interaction Profile: Molecular Docking Evidence Positions BMS-883559 Among Compounds Engaging Six Conserved NP Residues Critical for Universal Anti-Influenza Drug Design

In a molecular docking screen against influenza NP conserved residues, BMS-883559 was one of only six chemical drugs identified as interacting with the same six conserved NP residues (ASP302, TYR52, SER50, GLY288, SER376, and ARG99) that are engaged by neem phytochemicals with experimentally validated antiviral activity [1]. BMS-885838, naproxen, and LGH shared this interaction profile, whereas many other screened drugs failed to engage the full conserved residue set [1]. Notably, BMS-883559 showed best interactions alongside BMS-885838 and naproxen among the chemical drug set [1]. This conserved residue engagement profile supports the potential of BMS-883559 as a scaffold for universal anti-influenza drug development targeting sequence-invariant NP regions, conceptually differentiating it from strain-specific inhibitors.

Molecular docking Conserved epitope targeting Universal influenza drug design Broad-spectrum antiviral

Data Maturity and Functional Characterization Status: BMS-883559's Published Evidence Profile Contrasts with Functionally Validated NP Inhibitors—Implications for Procurement Decision-Making

A critical evidence-gap analysis reveals that BMS-883559 presently lacks published antiviral IC50, EC50, or CC50 data in any influenza replication assay, in contrast to well-characterized NP inhibitor comparators [1][2][3]. Specifically, S119-8 has published antiviral EC50 values of 0.23 μM (H1N1), 0.31 μM (H3N2), and 0.45 μM (influenza B), plus binding Ki of 0.8 μM [1]; nucleozin has published EC50 of approximately 0.07 μM against influenza A/WSN/33 [2]; and the original Gerritz series hit compound (from which BMS-883559 was derived) demonstrated in vivo efficacy in a murine influenza model with viral titer reduction to undetectable levels [3]. The Sciencedirect review explicitly notes that BMS-883559 and related derivatives 'have been crystallized and deposited in the PDB, but up to the time of writing this manuscript, no publication has been associated with these crystal structures' [4]. This evidence gap does not invalidate BMS-883559 as a research tool, but it does mean that procurement for functional antiviral screening programs must account for the absence of benchmarked activity data—a factor that may favor functionally characterized alternatives for certain assay cascades.

Antiviral assay benchmarking Compound validation status In vitro pharmacology Risk assessment in tool compound selection

BMS-883559 Optimal Application Scenarios: Evidence-Driven Use Cases for Scientific Procurement and Experimental Design


Structure-Based Drug Design and Fragment-Based Lead Optimization Leveraging the PDB 4DYB Co-crystal Structure

BMS-883559 is the preferred NP inhibitor probe for structure-based drug design (SBDD) campaigns that require an experimentally resolved, atomic-level view of a small molecule bridging the influenza NP dimer interface. The PDB 4DYB structure (2.80 Å) reveals the precise binding pose of two BMS-883559 molecules in antiparallel orientation at the NP-A:NP-B dimeric interface, enabling computational chemists to perform docking validation, free energy perturbation (FEP) calculations, and structure-guided scaffold hopping around the thiophene-2-carboxamide terminal group [1]. In contrast, S119-8, despite its superior functional characterization (EC50 = 0.23–0.45 μM), cannot support SBDD workflows due to the absence of a published NP co-crystal structure [2]. BMS-883559's structural tractability makes it the rational choice for medicinal chemistry teams seeking to design next-generation NP PPI stabilizers with improved potency and drug-like properties [1][3].

Universal Influenza Antiviral Research Targeting Conserved NP Epitopes Across Influenza A and B Strains

BMS-883559 is well-suited for broad-spectrum antiviral discovery programs that prioritize targeting sequence-invariant NP regions to minimize resistance emergence. Molecular docking evidence demonstrates that BMS-883559 engages six conserved NP residues (ASP302, TYR52, SER50, GLY288, SER376, ARG99) that are shared across diverse influenza strains [4]. This conserved-residue interaction profile, computationally benchmarked against a panel of known drugs (including naproxen and BMS-885838), positions BMS-883559 as a scaffold for developing pan-influenza therapeutics [4]. Researchers pursuing universal influenza vaccines or antivirals can deploy BMS-883559 as a reference inhibitor in NP conservation-focused screening cascades, particularly in biochemical NP binding or oligomerization assays where structural knowledge of the binding mode informs experimental design [1][4].

Chemical Biology Studies of Protein-Protein Interaction Stabilization Mechanisms at the Influenza NP Dimer Interface

BMS-883559 serves as a well-characterized chemical biology tool for dissecting the functional consequences of NP dimer interface stabilization—a mechanism distinct from the NP aggregation induced by nucleozin or the NP-RNA binding inhibition exerted by naproxen [3][5]. The Sciencedirect review explicitly describes BMS-883559's mechanism: two molecules bind between the two protomers in the INF-NP dimer and inhibit the protein by stabilizing this interface [3]. This defined mechanism, supported by crystallographic evidence, enables researchers to use BMS-883559 as a probe to investigate how enforced NP dimerization affects viral transcription, replication, and particle assembly in mechanistic studies—applications where mechanistic clarity is more critical than nanomolar potency [1][3].

Comparator or Negative Control Compound in Functional Screening Cascades for Novel NP Inhibitor Discovery

Given BMS-883559's structurally defined but functionally uncharacterized status, it is optimally deployed as a comparator control in primary screening cascades designed to discover novel NP inhibitors with distinct binding modes. In biochemical NP binding assays, BMS-883559 (a confirmed NP binder via crystallography [1]) can serve as a positive control for target engagement, while S119-8 or nucleozin provide benchmark functional activity references [2][6]. This multi-probe strategy enables screening teams to discriminate between compounds that bind NP without functional antiviral activity (BMS-883559-like profile) and those that translate target engagement into viral replication inhibition (S119-8/nucleozin-like profile), thereby enriching hit lists for mechanistically productive chemical matter [1][2][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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